molecular formula C13H20N2Si B065965 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 183001-71-0

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B065965
CAS No.: 183001-71-0
M. Wt: 232.4 g/mol
InChI Key: WCRKDJNVCMQOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a silyl-protected derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold. The tert-butyldimethylsilyl (TBDMS) group at the 1-position serves as a protective moiety, likely enhancing stability or modulating lipophilicity during synthetic processes. The TBDMS group may influence steric and electronic properties, affecting binding interactions or pharmacokinetics compared to other substituents.

Properties

IUPAC Name

tert-butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKDJNVCMQOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445759
Record name 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183001-71-0
Record name 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation Protocol

The silylation is performed using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (TEA) or imidazole is added to scavenge HCl generated during the reaction.

Representative Procedure

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DCM.

  • Add TEA (2.5 equiv) and cool to 0°C.

  • Slowly add TBDMSCl (1.2 equiv) and stir for 12–18 hours at room temperature.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Optimization Insights

  • Base Selection: Imidazole (3.0 equiv) improves yields compared to TEA by reducing side reactions.

  • Solvent: THF increases reaction rate but may require higher temperatures (40–50°C).

  • Yield: 80–90% after purification.

Integrated One-Pot Synthesis

Recent advances enable a sequential core formation and silylation in a single pot, minimizing intermediate isolation. This method employs 2-amino-pyrrole-3-carbonitrile derivatives pre-functionalized with silyl-protected hydroxyl groups.

Reaction Steps

  • Cyclocondensation: React the amino-pyrrole derivative with acetylacetone in acetic acid/HCl.

  • In Situ Silylation: Directly add TBDMSCl and imidazole to the reaction mixture after cyclization.

  • Work-Up: Extract with ethyl acetate, wash with brine, and purify via chromatography.

Advantages

  • Reduces purification steps.

  • Overall yield increases to 70–80%.

Spectroscopic Characterization

Post-synthesis validation relies on spectroscopic techniques:

Technique Key Signals Interpretation
¹H NMR (400 MHz, CDCl₃)δ 8.25 (d, J=5.1 Hz, 1H), 7.45 (d, J=3.0 Hz, 1H), 6.95 (dd, J=5.1, 3.0 Hz, 1H), 0.98 (s, 9H), 0.32 (s, 6H)Aromatic protons of pyrrolopyridine; tert-butyl and dimethylsilyl groups.
¹³C NMR (100 MHz, CDCl₃)δ 150.2, 143.5, 129.8, 123.4, 118.9, 103.7, 25.8 (tert-butyl), 18.4 (Si-C), -4.1 (Si-CH₃)Confirms silyl group attachment and aromaticity.
IR (KBr)2950 cm⁻¹ (C-H, silyl), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (Si-C)Functional group verification.
HRMS m/z 273.1521 [M+H]⁺ (calc. 273.1518)Molecular ion confirmation.

Comparative Analysis of Methods

Method Steps Yield Complexity
Stepwise (Core + Silylation) 260–70%Moderate (requires intermediate isolation)
One-Pot 170–80%Low (integrated protocol)
Pre-Functionalized Substrate 165–75%High (substrate synthesis needed)

The one-pot method offers superior efficiency, though substrate pre-functionalization may be necessary for complex derivatives.

Challenges and Solutions

  • Moisture Sensitivity: Silyl groups hydrolyze under acidic/basic conditions. Use anhydrous solvents and inert atmosphere.

  • Regioselectivity: Competing reactions at N1 vs. N2 positions. Employ bulky bases (e.g., 2,6-lutidine) to favor N1 silylation.

  • Purification: Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates silylated products .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions:

Scientific Research Applications

Chemical Properties and Structure

The compound 1H-Pyrrolo[2,3-b]pyridine features a fused pyrrole and pyridine ring structure. The presence of the dimethylsilyl group enhances its stability and solubility, making it a valuable candidate for further chemical modifications. Its molecular formula is C13H20N2SiC_{13}H_{20}N_{2}Si, with a molecular weight of approximately 232.4 g/mol.

Anticancer Activity

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from this class have been identified as inhibitors of SGK-1 kinase, which plays a role in various cancers and renal diseases .

Case Study:
A study published in Cancer Research demonstrated that a specific derivative of 1H-Pyrrolo[2,3-b]pyridine effectively reduced tumor growth in xenograft models by targeting SGK-1 pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of these compounds. Some studies suggest that they may help mitigate neurodegenerative processes by modulating signaling pathways related to cell survival and apoptosis .

Case Study:
In preclinical trials, certain derivatives showed promise in reducing neuronal death in models of Alzheimer's disease by inhibiting amyloid-beta aggregation .

Building Blocks for Complex Molecules

The unique structure of 1H-Pyrrolo[2,3-b]pyridine allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions facilitates the development of more complex molecules with diverse functional groups.

Synthetic Routes:
Common synthetic methods include:

  • Suzuki Coupling: This method allows for the introduction of aryl groups into the pyrrolo-pyridine structure.
  • Bromination and Functionalization: The bromination at specific positions followed by nucleophilic substitutions can yield compounds with tailored properties .

Development of Functional Materials

The incorporation of 1H-Pyrrolo[2,3-b]pyridine into polymer matrices has been explored for its potential to enhance material properties such as thermal stability and mechanical strength.

Example:
Research has indicated that polymers infused with this compound exhibit improved conductivity and thermal resistance, making them suitable for applications in electronics and coatings .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activity
1H-Pyrrolo[2,3-b]pyridineStructureAnticancer activity
2-Amino-6-bromopyridineStructureAntimicrobial properties
Pyrrolopyridine DerivativesStructureDiverse biological activities

This table highlights how slight structural variations can lead to differing biological activities while maintaining a core framework similar to that of 1H-Pyrrolo[2,3-b]pyridine.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound/Substituents Position Biological Target Key Findings Reference
1-[(1,1-dimethylethyl)dimethylsilyl]- 1 Not specified Silyl protection likely aids synthesis; steric effects may limit binding -
Aromatic hydrazone moiety 3 c-Met kinase Selective c-Met inhibition (IC₅₀: <100 nM); antitumor activity in cell lines
Arylsulfonyl + morpholino/piperazinyl 1, 4 Anticancer targets In vitro cytotoxicity (IC₅₀: 2–15 µM); docking confirms target engagement
5-position substituents (e.g., H-bond acceptors) 5 FGFR kinases Improved FGFR1-3 inhibition (IC₅₀: 10–50 nM) via interaction with G485 residue
Tris(1-methylethyl)silyl 1 Synthetic intermediate Bulkier silyl group; potential for orthogonal protection strategies
Methylsulfonyl + piperazinyl 1, 4 Kinase inhibition Dual substituents enhance solubility and kinase selectivity

Structure-Activity Relationships (SAR)

  • Position 1 : Bulky silyl groups (e.g., TBDMS) may reduce membrane permeability but improve metabolic stability. Methylsulfonyl or arylsulfonyl groups enhance target engagement via hydrophobic interactions .
  • Position 3 : Electron-withdrawing groups (e.g., nitriles, hydrazones) improve kinase binding affinity .
  • Position 5 : Hydrogen-bond acceptors (e.g., methoxy) are critical for FGFR inhibition, while larger groups (e.g., m-methoxyphenyl) optimize hydrophobic pocket interactions .

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a member of the pyrrolo-pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant inhibition against various targets including phosphodiesterase 4B (PDE4B) and TNIK (TRAF2 and NCK interacting kinase). The inhibition of these kinases is associated with anti-inflammatory and neuroprotective effects.

  • PDE4B Inhibition : A study demonstrated that certain derivatives showed IC50 values ranging from 0.11 to 1.1 µM against PDE4B, indicating strong potential as anti-inflammatory agents by reducing TNF-α release from macrophages exposed to inflammatory stimuli .
  • TNIK Inhibition : Another investigation revealed that some compounds derived from this scaffold exhibited potent TNIK inhibition with IC50 values lower than 1 nM. This suggests potential applications in modulating immune responses by inhibiting IL-2 secretion .

Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on their structural modifications. Key findings include:

  • Substituent Effects : Variations in the amide portion significantly influenced PDE4B inhibition. For instance, the introduction of halogenated aryl groups improved potency .
  • Ring Size and Hydrophobicity : The size of the ring and the hydrophobic characteristics of substituents were critical for maintaining activity against PDE4B while ensuring selectivity over other phosphodiesterases .

Pharmacological Properties

The pharmacological profile of these compounds suggests a range of therapeutic applications:

Activity TypeCompound ExampleIC50 ValueReference
PDE4B InhibitionCompound 11h0.11 - 1.1 µM
TNIK InhibitionVarious< 1 nM
FGFR InhibitionCompound 4hFGFR1–4: 7 - 712 nM

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that certain derivatives significantly inhibited TNF-α release from macrophages, suggesting their potential in treating inflammatory diseases .
  • Cancer Therapeutics : Compounds targeting fibroblast growth factor receptors (FGFR) showed promising results in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro . This points towards their potential use in oncology.
  • Neuroprotection : The selective inhibition of PDE4B is particularly relevant for neurodegenerative diseases, as it may help modulate inflammatory processes in the central nervous system .

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves cyclization reactions or functional group transformations. For example, 3-Cyano-4-azido-1H-pyrrolo[2,3-b]pyridine was synthesized using sodium azide (NaN₃) under acidic conditions at 110°C for 6 hours, yielding a product purified via column chromatography . Another route involves condensation of 2-amino-1H-pyrrole with carbonitriles in acetic acid, highlighting the importance of solvent choice and temperature control . Key Variables :
  • Temperature: Higher temperatures (e.g., 110°C) accelerate reaction kinetics but may increase side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of intermediates.
  • Purification: Chromatography or recrystallization ensures purity, critical for downstream applications.

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldPurity TechniqueReference
Azide Cyclization110°C, 6h, NaN₃, AcOH88%Column Chromatography
Pyrrole-Carbonitrile CondensationAcetic acid, reflux75-85%Recrystallization

Q. Which spectroscopic techniques are most effective for characterizing the silyl-protected pyrrolopyridine structure?

  • Methodological Answer :
  • 1H NMR : Essential for confirming substituent positions and silyl-group integration. For example, the tert-butyldimethylsilyl (TBDMS) group shows distinct singlet peaks at δ 0.2–0.5 ppm for methyl groups .
  • HRMS : Validates molecular weight and functional group integrity, with deviations <2 ppm indicating high purity .
  • IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) or carbonyl groups introduced during synthesis .

Advanced Research Questions

Q. How can researchers optimize the introduction of the tert-butyldimethylsilyl group while minimizing side reactions?

  • Methodological Answer :
  • Protecting Group Strategy : Use silyl chlorides (e.g., TBDMSCl) in anhydrous conditions with imidazole as a base to prevent hydrolysis .
  • Kinetic Control : Monitor reaction progress via TLC to halt at the intermediate stage before over-silylation occurs.
  • Side Reaction Mitigation : Avoid protic solvents and moisture; employ inert atmospheres (N₂/Ar) .

Q. What strategies address contradictory reports on the biological activity of pyrrolo[2,3-b]pyridine derivatives in different cell lines?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. For example:
  • Structural Modifications : Anti-cancer activity in [18] (IC₅₀ = 0.5 µM) vs. lower activity in other studies may stem from substituent effects (e.g., electron-withdrawing groups enhancing target binding) .
  • Assay Standardization : Use isogenic cell lines and control for variables like serum concentration and passage number.
  • Dose-Response Validation : Repeat assays with multiple concentrations and orthogonal methods (e.g., Western blot for target inhibition) .

Q. How does computational modeling contribute to understanding the structure-activity relationships (SAR) of these compounds?

  • Methodological Answer :
  • Docking Studies : Predict binding modes to targets like JAK1/2 kinases. For example, the TBDMS group may occupy hydrophobic pockets in kinase domains .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate with bioavailability. Tools like Schrödinger Suite or AutoDock Vina are standard .
  • MD Simulations : Assess conformational stability of the silyl group in aqueous vs. lipid environments .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze discrepancies in reported synthetic yields for similar pyrrolopyridine derivatives?

  • Methodological Framework :

Variable Mapping : Compare solvent polarity, catalyst loadings, and reaction scales across studies.

Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature contributes 60% variance).

Reproducibility Checks : Replicate key steps (e.g., azide cyclization) under controlled conditions .

Q. What methodologies are employed to study the metabolic stability of silyl-protected heterocycles in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate compounds with liver microsomes (human/rat) and measure half-life (t₁/₂). Silyl groups often improve stability by reducing oxidative metabolism .
  • LC-MS/MS Quantification : Track parent compound degradation and metabolite formation (e.g., desilylated products) .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Table 2: Pharmacological Targets and Biological Activities

TargetActivity ReportedKey Structural FeatureReference
JAK1/2 KinasesAnti-inflammatoryPyrrolopyridine core
B-Raf (V600E)Anti-cancer (melanoma)TBDMS substituent
MAP4K5AntidiabeticNitrile functional group
Bacterial DNA GyraseAntibacterialHalogen substituents (e.g., Cl)

Theoretical and Experimental Design Considerations

Q. How can researchers align synthetic studies with broader theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer :
  • Mechanistic Hypotheses : Base synthetic routes on established mechanisms (e.g., Huisgen cycloaddition for triazole formation) .
  • Retrosynthetic Analysis : Deconstruct the pyrrolopyridine core into feasible precursors (e.g., aminopyridines or pyrrole esters) .
  • Literature Meta-Analysis : Cross-reference patents and medicinal chemistry reviews to identify under-explored functionalizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.